REACTION_CXSMILES
|
[N:1]1C(Cl)=NC(Cl)=N[C:2]=1Cl.CN.O.C(=O)([O-])O.[K+].[CH3:18][NH:19][C:20]1[N:25]=[C:24]([NH:26][CH3:27])[N:23]=[C:22](Cl)[N:21]=1>C(#N)C>[CH3:18][NH:19][C:20]1[N:25]=[C:24]([NH:26][CH3:27])[N:23]=[C:22]([NH:1][CH3:2])[N:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=NC(=NC(=N1)NC)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring in such a manner that the reaction temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 5° C
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction temperature was gradually raised
|
Type
|
STIRRING
|
Details
|
stirred at 45° C. for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
FILTRATION
|
Details
|
products were filtered off
|
Type
|
WASH
|
Details
|
The filter cake was fully washed with water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
further heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the deposited crystal was filtered
|
Type
|
WASH
|
Details
|
washed fully with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC(=NC(=N1)NC)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |